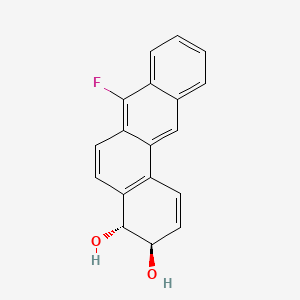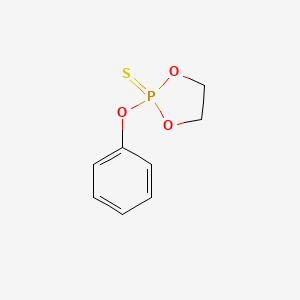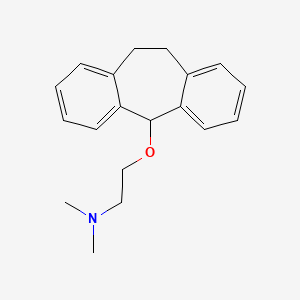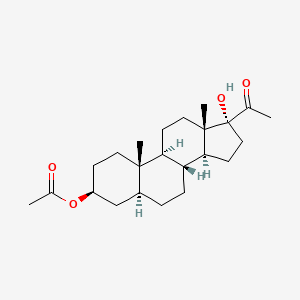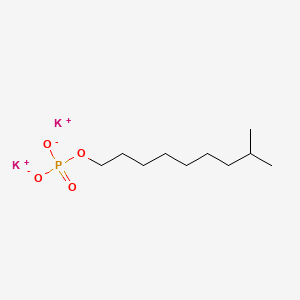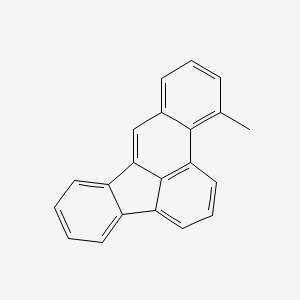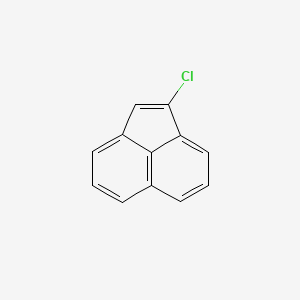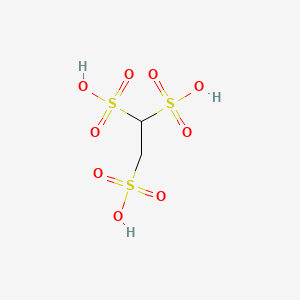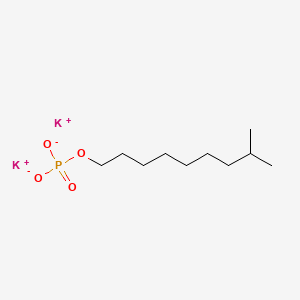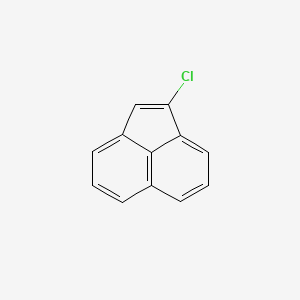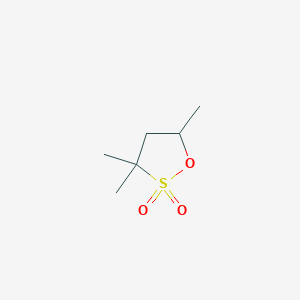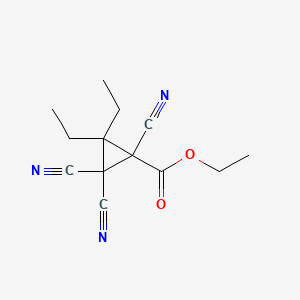
Ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate is a complex organic compound with the molecular formula C₁₃H₁₅N₃O₂ It is characterized by a cyclopropane ring substituted with three cyano groups and two ethyl groups, along with an ethyl ester functional group
Preparation Methods
The synthesis of ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of diethyl malonate with malononitrile in the presence of a strong base, followed by cyclization to form the cyclopropane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate involves its interaction with specific molecular targets. The cyano groups and ester functionality allow it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Ethyl 1,2,2-tricyano-3,3-diethylcyclopropanecarboxylate can be compared with other similar compounds, such as:
Ethyl 1,2,2-tricyano-3,3-dimethylcyclopropanecarboxylate: This compound has similar structural features but with methyl groups instead of ethyl groups.
Ethyl 2’,3,3’-tricyanocyclohexanespirocyclopropane-2’-carboxylate: This compound features a spirocyclopropane structure, which imparts different chemical and physical properties.
Properties
CAS No. |
24543-21-3 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
ethyl 1,2,2-tricyano-3,3-diethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-4-11(5-2)12(7-14,8-15)13(11,9-16)10(17)18-6-3/h4-6H2,1-3H3 |
InChI Key |
LXMFDDLRYDCCOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(C1(C#N)C(=O)OCC)(C#N)C#N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



